molecular formula C14H11BrN2S2 B1597252 [1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile CAS No. 89482-72-4

[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B1597252
CAS No.: 89482-72-4
M. Wt: 351.3 g/mol
InChI Key: DPKAMUBTPKPBFW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[1-(4-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2S2/c1-18-14(19-2)7-13(11(8-16)9-17)10-3-5-12(15)6-4-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKAMUBTPKPBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=C(C#N)C#N)C1=CC=C(C=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369192
Record name [1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89482-72-4
Record name [1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile (also referred to as 2-[1-(4-bromophenyl)-3,3-bis(methylthio)-2-propen-1-ylidene]propanedinitrile ) is a complex organic molecule notable for its unique structural features and potential biological activities. This compound is classified as a chalcone derivative, characterized by an α,β-unsaturated carbonyl structure which is essential for its biological reactivity and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11BrN2S2C_{14}H_{11}BrN_2S_2, with a molecular weight of approximately 351.28 g/mol. Its structure includes a bromophenyl group and two methylsulfanyl groups, contributing to its distinctive chemical properties and biological activities.

PropertyValue
Molecular FormulaC14H11BrN2S2
Molecular Weight351.28 g/mol
Melting PointNot specified
Boiling PointNot specified

Biological Activities

Chalcones, including this compound, are known for a wide range of biological activities. The following sections summarize the key areas of research concerning the biological effects of this compound.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on brominated phenolic compounds reveal their effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial efficacy due to the presence of the bromine atom in its structure .

Anticancer Properties

Chalcones are frequently studied for their anticancer potential. The unique structure of this compound allows it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

Antioxidant Activity

The presence of sulfur-containing groups in the compound contributes to its antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Studies

Several case studies have explored the biological activity of structurally related chalcones:

  • Study on Anticancer Activity : A study evaluated the effects of various chalcone derivatives on cancer cell lines. The results showed that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of brominated compounds derived from chalcones. The findings indicated that these compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The following compounds share structural similarities, differing primarily in aryl substituents or functional groups:

Compound Name Molecular Formula Key Substituents Functional Group Molecular Weight (g/mol) CAS Number
This compound C₁₄H₁₁BrN₂S₂ 4-Bromophenyl, two SMe groups Propanedinitrile (C≡N)₂ 367.34 89482-72-4
1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one C₁₁H₁₁ClOS₂ 4-Chlorophenyl, two SMe groups Ketone (C=O) 266.84 66868-93-7
1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one C₁₁H₁₁BrOS₂ 3-Bromophenyl, two SMe groups Ketone (C=O) 317.24 Not provided
1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one C₁₁H₁₁FOS₂ 4-Fluorophenyl, two SMe groups Ketone (C=O) 250.33 66868-93-7
1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one C₁₂H₁₄OS₂ 2-Methylphenyl, two SMe groups Ketone (C=O) 238.36 56944-66-2
Key Observations:

Nitriles may participate in hydrogen bonding (via lone pairs on N), influencing crystallinity, whereas ketones exhibit dipole-dipole interactions .

Fluorine (4-Fluorophenyl) introduces electronegativity but reduces steric bulk, possibly enhancing metabolic stability in bioactive analogs .

Substituent Position :

  • 3-Bromophenyl (meta-substitution) vs. 4-Bromophenyl (para-substitution) alters electronic distribution and steric hindrance, which could impact synthetic accessibility or crystal packing .
Solubility and Lipophilicity:
  • The propanedinitrile derivative (target compound) is expected to exhibit lower solubility in polar solvents compared to ketone analogs due to reduced polarity.
Bioactivity Insights (Indirect Evidence):
  • While direct data for the target compound is unavailable, bromophenyl -containing pyrazolone derivatives (e.g., 3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) demonstrated anticancer activity (IC₅₀: 30.68–60.72 µM) against MCF7 cells . This suggests that bromophenyl moieties in conjugated systems may contribute to bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile
Reactant of Route 2
Reactant of Route 2
[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile

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